molecular formula C15H14OS2 B1267782 Bis(4-methylsulfanylphenyl)methanone CAS No. 63084-99-1

Bis(4-methylsulfanylphenyl)methanone

Cat. No.: B1267782
CAS No.: 63084-99-1
M. Wt: 274.4 g/mol
InChI Key: ZBIAQUSSQDJCSS-UHFFFAOYSA-N
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Description

Bis(4-methylsulfanylphenyl)methanone: is a chemical compound that has garnered interest in various fields of chemistry and materials science due to its unique structural and functional properties. This compound belongs to a class of organic molecules where sulfur atoms are directly attached to the benzene ring, influencing its electronic and spatial configuration, which is critical for its reactivity and interaction with other molecules.

Preparation Methods

The synthesis of bis(4-methylsulfanylphenyl)methanone and related compounds often involves reactions where aromatic compounds are functionalized with methylsulfanyl groups. One common approach is the use of Lawesson’s Reagent . Industrial production methods typically involve the use of 4-toluene sulfonyl chloride as a starting material, followed by a reduction reaction with sodium sulfite in an alkali aqueous solution to generate sodium 4-methyl benzene sulfinate. This intermediate then undergoes a methylation reaction with chloromethane .

Chemical Reactions Analysis

Bis(4-methylsulfanylphenyl)methanone participates in a variety of chemical reactions, primarily due to the reactivity of its sulfur-containing functional groups. These reactions include:

    Oxidation: The sulfur atoms can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to form thiols.

    Nucleophilic Substitution: The methylsulfanyl groups can be substituted by nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions are sulfoxides, sulfones, and thiols.

Scientific Research Applications

Bis(4-methylsulfanylphenyl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing organic compounds.

    Materials Science: Its unique structural properties make it useful in the development of new materials with specific electronic and spatial configurations.

    Biology and Medicine:

Mechanism of Action

The mechanism by which bis(4-methylsulfanylphenyl)methanone exerts its effects is primarily through its interaction with molecular targets via its sulfur-containing functional groups. These interactions can influence various molecular pathways, including those involved in oxidation-reduction reactions and nucleophilic substitution processes.

Comparison with Similar Compounds

Bis(4-methylsulfanylphenyl)methanone can be compared with other sulfur-containing aromatic compounds, such as:

  • Bis(phenylsulfonyl)methane
  • 4-methylsulfonyl methylbenzene
  • 4-bromophenyl methyl sulfone

What sets this compound apart is its specific structural configuration, which provides unique electronic and spatial properties that are not present in the other compounds .

Properties

IUPAC Name

bis(4-methylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14OS2/c1-17-13-7-3-11(4-8-13)15(16)12-5-9-14(18-2)10-6-12/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBIAQUSSQDJCSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40303087
Record name bis(4-methylsulfanylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40303087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63084-99-1
Record name Bis[4-(methylthio)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63084-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 156568
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063084991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC156568
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156568
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name bis(4-methylsulfanylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40303087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of bis-(4-methylsulfanyl-phenyl)-methanol from Step 1 (1.0 g, 3.6 mmol) and MnO2 (3 g, 35 mmol) in CH2Cl2 (30 mL) was stirred at 21° C. for 18 h. The resulting mixture was filtered through a pad of celite and concentrated. Purification by flash chromatography (eluting with hexane/ethyl acetate, 85:15) provided the bis-(4-methylsulfanyl-phenyl)-methanone compound.
Name
bis-(4-methylsulfanyl-phenyl)-methanol
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
3 g
Type
catalyst
Reaction Step One

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